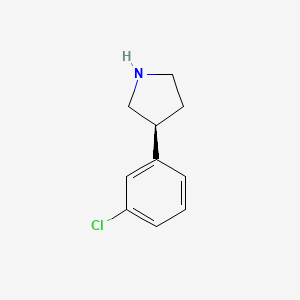

(S)-3-(3-Chlorophenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Heterocycles in Contemporary Organic Chemistry Research

The significance of pyrrolidine heterocycles in modern organic chemistry is multifaceted, stemming from their unique structural and chemical properties. tandfonline.com These saturated nitrogen-containing rings are not merely passive components of a molecule; they actively influence its three-dimensional shape, reactivity, and biological interactions. nih.govnih.gov

Pyrrolidine as a Versatile Building Block for Diverse Molecular Architectures

The pyrrolidine scaffold is a fundamental building block in the synthesis of a vast array of complex molecules. nih.govtandfonline.com Its utility lies in its inherent structural features: a saturated, five-membered ring containing a secondary amine. tandfonline.com This framework is prevalent in many natural alkaloids found in plants. tandfonline.com The non-planar, puckered nature of the pyrrolidine ring allows for the creation of three-dimensional structures, a desirable trait in the design of novel compounds. nih.govnih.gov This three-dimensionality is crucial for exploring pharmacophore space efficiently. nih.govnih.gov Furthermore, the pyrrolidine nucleus is a common feature in numerous drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in pharmaceutical sciences. nih.gov

Contribution of Pyrrolidine Derivatives to the Development of New Synthetic Methodologies

The synthesis of pyrrolidine derivatives has been a fertile ground for the development of new synthetic methodologies. tandfonline.com Researchers continuously explore novel and efficient ways to construct and functionalize the pyrrolidine ring. tandfonline.com These efforts have led to advancements in various synthetic strategies, including multicomponent reactions, cycloaddition reactions, and catalytic processes. tandfonline.comtandfonline.com For instance, the use of azomethine ylides in [3+2] cycloaddition reactions has emerged as a powerful tool for constructing highly substituted pyrrolidine rings. tandfonline.comtandfonline.com The development of stereoselective methods for synthesizing pyrrolidine derivatives is of particular interest, as the biological activity of these compounds is often dependent on their specific stereochemistry. nih.gov

Critical Role of Stereochemistry and Three-Dimensional Conformation in Pyrrolidine Systems

Stereochemistry and the three-dimensional conformation of the pyrrolidine ring are critical factors that dictate the properties and function of its derivatives. nih.govnih.gov The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The substituents on the ring influence its preferred conformation, which in turn affects how the molecule interacts with its environment, including biological targets. nih.govnih.gov The presence of chiral centers within the pyrrolidine ring gives rise to multiple stereoisomers, each potentially exhibiting distinct biological activities. nih.gov Understanding and controlling the stereochemistry during the synthesis of pyrrolidine derivatives is, therefore, a paramount objective in medicinal chemistry and drug design. nih.govnih.gov

Overview of 3-Arylpyrrolidine Derivatives in Chemical Synthesis and Research

3-Arylpyrrolidine derivatives represent a significant subclass of pyrrolidine compounds that have garnered considerable attention in chemical synthesis and research. sci-hub.se The introduction of an aryl group at the 3-position of the pyrrolidine ring creates a scaffold with a unique combination of a saturated heterocyclic ring and an aromatic moiety. This structural motif is found in a variety of biologically active molecules and serves as a key intermediate in the synthesis of more complex structures. sci-hub.seresearchgate.net

The synthesis of 3-arylpyrrolidines has been achieved through various methods, including the reduction of bicyclic aromatic sulfonamides and transition metal-catalyzed reactions. sci-hub.seresearchgate.net These synthetic efforts have enabled the creation of a diverse library of 3-arylpyrrolidine derivatives with different substitution patterns on both the pyrrolidine and the aryl rings. The exploration of these derivatives has contributed to a deeper understanding of structure-activity relationships and has led to the identification of compounds with potential applications in various fields. sci-hub.se For example, certain 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been investigated as novel androgen receptor antagonists. nih.gov

Specific Context of (S)-3-(3-Chlorophenyl)pyrrolidine within Pyrrolidine Chemistry

This compound is a specific chiral compound that embodies the key features of the 3-arylpyrrolidine class. Its structure consists of a pyrrolidine ring with a 3-chlorophenyl group attached at the 3-position, and the stereochemistry at this position is defined as (S). This particular combination of a chiral center, a substituted aromatic ring, and a heterocyclic amine makes it a valuable building block in medicinal chemistry and a subject of interest for synthetic and analytical studies. The chlorine atom on the phenyl ring can influence the electronic properties and lipophilicity of the molecule, potentially affecting its interactions with biological targets. The specific (S)-enantiomer highlights the importance of stereochemistry in the design and synthesis of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C10H12ClN | nih.gov |

| Molecular Weight | 181.66 g/mol | nih.gov |

| InChI Key | YUSUCGUNQJAOLL-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | ClC1=CC=CC(C2CNCC2)=C1.Cl | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(3S)-3-(3-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2/t9-/m1/s1 |

InChI Key |

FQSUFJMIMCTWRI-SECBINFHSA-N |

Isomeric SMILES |

C1CNC[C@@H]1C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for S 3 3 Chlorophenyl Pyrrolidine and Its Enantiomers

Foundational Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine nucleus is a cornerstone of organic synthesis, with numerous strategies developed to achieve this five-membered heterocyclic ring. These methods can be broadly categorized into those that form the ring from linear precursors and those that assemble it from multiple components.

Intramolecular Cyclization Reactions from Acyclic Precursors

One of the most common and effective approaches to pyrrolidine synthesis involves the cyclization of acyclic molecules. nih.govresearchgate.net This strategy relies on the formation of a carbon-nitrogen bond within a single molecule to close the ring.

Ring-closing enyne metathesis (RCEM) has emerged as a powerful tool for the synthesis of cyclic compounds, including pyrrolidine derivatives. organic-chemistry.orgnih.govrsc.org This reaction, often catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular reaction of an alkene and an alkyne moiety to form a cyclic diene. organic-chemistry.orgacs.org The resulting 1,3-diene within the pyrrolidine ring can then be further functionalized, offering a versatile entry point to a variety of substituted pyrrolidines. organic-chemistry.orgrsc.org A significant advantage of RCEM is its atom-economical nature, as no atoms are lost in the ring-forming step. organic-chemistry.orgacs.org Studies have demonstrated the successful synthesis of chiral pyrrolidine derivatives from enyne substrates containing a basic or nucleophilic nitrogen atom under mild reaction conditions, often without the need for ethylene gas. organic-chemistry.orgnih.gov

Table 1: Examples of Pyrrolidine Synthesis via RCEM

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs' 1st Gen | Enyne with basic N | Pyrrolidine derivative | Good | acs.org |

| Grubbs' 2nd Gen | Enyne with nucleophilic N | Pyrrolidine derivative | Very Good | organic-chemistry.org |

The intramolecular Heck reaction is another robust method for constructing carbocyclic and heterocyclic rings, including the pyrrolidine scaffold. chim.itorganicreactions.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orgnih.gov The reaction proceeds under mild and nearly neutral conditions, making it tolerant of a wide range of functional groups. organicreactions.org A key advantage of the intramolecular Heck reaction is its ability to create congested tertiary and quaternary stereocenters with high levels of diastereoselectivity or enantioselectivity, depending on the use of chiral ligands. organicreactions.orgwikipedia.org This method has been successfully applied to the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines through a one-pot N-allylation and intramolecular Heck reaction sequence. nih.gov

Multi-component Reaction (MCR) Strategies for Pyrrolidine Core Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolidines. researchgate.netrsc.org These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. tandfonline.com

One of the most powerful MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govwikipedia.orgresearchgate.net Azomethine ylides are nitrogen-based 1,3-dipoles that react with dipolarophiles, such as alkenes, in a concerted [3+2] cycloaddition to form five-membered heterocyclic rings. wikipedia.orgmdpi.com This reaction is highly regio- and stereoselective, allowing for the creation of multiple new stereocenters in a single step. nih.govwikipedia.org The azomethine ylides can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or ketones. mdpi.com This method provides a direct and versatile route to highly substituted and functionalized pyrrolidines. nih.govrsc.org

Enantioselective Synthetic Approaches to Chiral Pyrrolidines

The biological activity of many pyrrolidine-containing compounds is highly dependent on their stereochemistry. mappingignorance.org Therefore, the development of enantioselective methods for the synthesis of chiral pyrrolidines is of paramount importance.

A variety of strategies have been developed to achieve the enantioselective synthesis of pyrrolidines. nih.govacs.orgresearchgate.net Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prominent and straightforward approach. mappingignorance.org This method utilizes chiral metal catalysts or organocatalysts to control the stereochemical outcome of the cycloaddition, leading to highly enantioenriched pyrrolidine products. mappingignorance.org While traditionally limited to activated alkenes, recent advancements have expanded the scope to include less activated olefins. mappingignorance.org

Another powerful strategy involves the use of chiral starting materials, often derived from the chiral pool, such as amino acids like proline. mdpi.com These chiral precursors can be elaborated into more complex pyrrolidine derivatives while retaining their stereochemical integrity. mdpi.com Furthermore, intramolecular cyclization reactions of acyclic precursors can be rendered enantioselective through the use of chiral catalysts or by incorporating a chiral auxiliary into the substrate. nih.gov The Hofmann-Löffler-Freytag reaction, for instance, has been adapted for the asymmetric synthesis of enantiopure pyrrolidines through a diastereoselective cyclization involving a 1,5-hydrogen atom transfer. researchgate.net

Table 2: Overview of Enantioselective Strategies for Pyrrolidine Synthesis

| Strategy | Key Feature | Example Application |

|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral catalysts to control stereochemistry. mappingignorance.org | Synthesis of 4-aryl proline derivatives. mappingignorance.org |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. mdpi.com | Synthesis of pyrrolidine-containing drugs from proline. mdpi.com |

| Enantioselective Intramolecular Cyclization | Chiral catalysts or auxiliaries guide the ring closure. nih.govresearchgate.net | Asymmetric synthesis via Hofmann-Löffler-Freytag reaction. researchgate.net |

Asymmetric Catalysis for Stereocontrolled 3-Arylpyrrolidine Synthesis

Asymmetric catalysis stands as a powerful tool for the direct synthesis of enantiomerically enriched 3-arylpyrrolidines. Among the various transition metals utilized for this purpose, rhodium has emerged as a particularly effective catalyst.

Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

Rhodium-catalyzed asymmetric 1,4-addition, or conjugate addition, of arylboronic acids to α,β-unsaturated systems is a highly effective method for creating a new stereocenter. A notable application of this is the hydroarylation of 3-pyrrolines. In this approach, a hydroxorhodium complex, coordinated with a chiral ligand such as (R)-segphos, catalyzes the reaction between a 3-pyrroline and an arylboroxine under neutral conditions. This method has been shown to produce 3-arylpyrrolidines with high yields and excellent enantioselectivity acs.orgpolyu.edu.hknih.gov. The reaction mechanism is believed to involve the formation of an aryl-rhodium species, which then undergoes a 1,4-addition to the pyrroline. A key step in this process is the protonation of the resulting rhodium enolate intermediate to yield the final product acs.orgpolyu.edu.hknih.gov.

Another successful strategy involves the rhodium-catalyzed asymmetric addition of arylboronic acids to fumaric esters. With the use of a chiral diene/Rh(I) catalyst, various arylboronic acids can be added to di-tert-butyl fumarate to produce 2-arylsuccinic esters with high yields and enantiomeric excesses (ee) of up to 99.5%. These succinate products can then be converted into the desired chiral 3-arylpyrrolidines through subsequent chemical transformations nih.gov.

| Catalyst/Ligand | Substrate | Arylating Agent | Product | Yield (%) | ee (%) | Reference |

| [Rh(OH)((R)-segphos)]₂ | N-Boc-3-pyrroline | (3-Chlorophenyl)boroxine | (S)-N-Boc-3-(3-chlorophenyl)pyrrolidine | 95 | 98 | acs.orgpolyu.edu.hknih.gov |

| Rh(I)/(S)-BINAP | Di-tert-butyl fumarate | Phenylboronic acid | Di-tert-butyl 2-phenylsuccinate | 99 | >99 | nih.gov |

Rhodium-Catalyzed Asymmetric Carbometalation of Unsaturated Systems

While direct examples of rhodium-catalyzed asymmetric carbometalation for the synthesis of 3-arylpyrrolidines are less common in the literature, analogous reactions in similar systems, such as the synthesis of 3-substituted piperidines, highlight the potential of this methodology. A key example is the rhodium-catalyzed asymmetric reductive Heck reaction. In this process, arylboronic acids are coupled with a partially reduced pyridine derivative in the presence of a chiral rhodium catalyst to yield 3-substituted tetrahydropyridines with high enantioselectivity researchgate.net. This strategy could potentially be adapted for the synthesis of 3-arylpyrrolidines from suitable unsaturated pyrroline precursors.

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. The auxiliary is temporarily incorporated into the molecule to direct a subsequent diastereoselective transformation, after which it is removed to yield the enantiomerically enriched product.

A prominent example is the use of pseudoephedrine as a chiral auxiliary in asymmetric Michael additions nih.govresearcher.lifesemanticscholar.org. The pseudoephedrine is first converted to a chiral amide. The enolate of this amide can then undergo a diastereoselective Michael addition to an α,β-unsaturated acceptor. The chiral auxiliary is subsequently cleaved to provide the desired 3-substituted product with high enantiomeric purity. This methodology offers access to enantiomerically enriched compounds through a two-step reduction and lactonization sequence nih.gov.

Oxazolidinones, often referred to as Evans auxiliaries, are another class of powerful chiral auxiliaries. They are particularly effective in directing the stereochemical outcome of enolate alkylations and aldol (B89426) reactions nih.gov. For the synthesis of a 3-arylpyrrolidine, an N-acyl oxazolidinone could be employed in a conjugate addition reaction with an appropriate Michael acceptor, with the oxazolidinone directing the facial selectivity of the incoming nucleophile.

| Chiral Auxiliary | Reaction Type | Substrate | Reagent | Diastereomeric Ratio |

| Pseudoephedrine | Michael Addition | Cinnamic acid derivative | Grignard reagent | >95:5 |

| Oxazolidinone | Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 |

Diastereoselective and Enantioselective Resolution Techniques

When a direct asymmetric synthesis is not feasible or results in low enantioselectivity, resolution techniques can be employed to separate a racemic mixture of 3-(3-chlorophenyl)pyrrolidine.

Diastereoselective crystallization is a classical resolution method that involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomer of the amine.

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enrichment of the less reactive enantiomer. This can be achieved through enzymatic or non-enzymatic methods. For instance, a lipase could be used to selectively acylate one enantiomer of a racemic 3-arylpyrrolidine, allowing for the separation of the acylated product from the unreacted enantiomer.

Post-Cyclization Functionalization and Derivatization Strategies

Once the chiral 3-arylpyrrolidine core has been synthesized, further functionalization can be carried out to introduce additional chemical diversity. The nitrogen atom of the pyrrolidine ring is a common site for derivatization. N-acylation or N-alkylation can be readily achieved using standard procedures to introduce a wide range of substituents nih.govnih.gov. For example, the reaction of (S)-3-(3-chlorophenyl)pyrrolidine with an activated carboxylic acid or an alkyl halide would yield the corresponding N-acyl or N-alkyl derivative.

Functionalization of the pyrrolidine ring at other positions, such as C4 or C5, is more challenging but can be achieved through various C-H activation strategies or by starting with a pre-functionalized pyrrolidine precursor nih.gov. The specific approach would depend on the desired final product and the reactivity of the 3-arylpyrrolidine scaffold. Derivatization is a key strategy for modifying the properties of a molecule, such as its solubility, bioavailability, or interaction with a biological target libretexts.orgnih.gov.

Scalable Synthesis and Process Optimization for Chiral Pyrrolidine Derivatives

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges that require careful optimization of reaction conditions. For the synthesis of chiral pyrrolidine derivatives, factors such as cost of starting materials and reagents, catalyst loading and turnover number, reaction time, temperature, and purification methods are all critical considerations nih.gov.

For catalytic reactions, minimizing the loading of the expensive transition metal catalyst (e.g., rhodium) is a primary goal. This can be achieved by optimizing the reaction parameters to maximize the catalyst's turnover number and by implementing catalyst recycling protocols. In chiral auxiliary-based methods, the efficient recovery and reuse of the auxiliary are essential for making the process economically viable.

Purification of the final product on a large scale often requires moving away from chromatographic methods towards more scalable techniques like crystallization or distillation. For chiral compounds, ensuring that the chosen purification method does not lead to racemization is of utmost importance. The development of a robust and scalable process often involves a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and analytical chemistry.

Chemical Reactivity and Derivatization Strategies for S 3 3 Chlorophenyl Pyrrolidine

Exploration of Pyrrolidine (B122466) Ring Reactivity

The reactivity of the (S)-3-(3-Chlorophenyl)pyrrolidine scaffold can be dissected by examining the pyrrolidine ring itself, which contains a reactive secondary amine and multiple carbon centers amenable to functionalization.

Electrophilic and Nucleophilic Modifications on the Heterocyclic Nitrogen

The nitrogen atom within the pyrrolidine ring is a key site for derivatization due to its nucleophilic character as a secondary amine. This position is frequently modified through reactions with various electrophiles. Common transformations include N-acylation and N-alkylation, which are used to introduce a wide array of functional groups. For instance, in the development of PARP inhibitors, the pyrrolidine nitrogen is often functionalized to introduce side chains that enhance binding to the target enzyme. mdpi.com

Studies on related pyrrolidine-2,5-dione structures have demonstrated the synthesis of N-Mannich bases and acetamide (B32628) derivatives, highlighting the nitrogen's reactivity. These modifications are instrumental in creating libraries of compounds for screening biological activity, such as for anticonvulsant properties.

Table 1: Modifications at the Pyrrolidine Nitrogen

| Reaction Type | Reagents/Conditions | Purpose of Modification |

|---|---|---|

| N-Alkylation | Alkyl halides, Reductive amination | Introduce diverse substituents to explore structure-activity relationships (SAR). |

| N-Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Form amides, often to mimic peptide bonds or interact with specific receptor sites. mdpi.com |

| Mannich Reaction | Formaldehyde, Secondary amine | Create N-aminomethyl derivatives for exploring new chemical space. |

Functionalization at Carbon Centers of the Pyrrolidine Ring

While the nitrogen atom is a primary site for modification, the carbon centers of the pyrrolidine ring also offer opportunities for functionalization. Modern synthetic methods have enabled the selective modification of otherwise unreactive C-H bonds.

A significant advancement is the palladium-catalyzed C(sp³)–H arylation, which allows for the introduction of aryl groups at the C4 position of the pyrrolidine ring. acs.org This method can be highly regioselective and stereoselective, particularly when using a directing group attached to the pyrrolidine nitrogen. acs.orgnih.gov Such strategies are powerful for creating complex, three-dimensional structures from simpler precursors. nih.gov For example, C-H activation has been used to synthesize analogs of glutamate (B1630785) receptor antagonists, where functionalization at the C4 position is key to modulating biological activity. nih.gov

Additionally, 1,3-dipolar cycloaddition reactions represent a powerful method for constructing highly substituted pyrrolidine rings from the ground up, offering control over the stereochemistry at multiple centers. nih.govrsc.org Other approaches include the contraction of pyrrolidines to form cyclobutanes via electrophilic amination, showcasing the ring's versatility in complex chemical transformations. acs.org

Table 2: Functionalization at Pyrrolidine Carbon Centers

| Reaction Type | Position | Key Methods & Reagents | Outcome |

|---|---|---|---|

| C-H Arylation | C4 | Pd(OAc)₂, Aminoquinoline directing group, Aryl iodide | Introduction of aryl groups at an unactivated position. acs.orgnih.gov |

| Ring Construction | C3, C4, C5 | 1,3-Dipolar Cycloaddition (Azomethine ylides + Alkenes) | Forms highly functionalized pyrrolidines stereoselectively. nih.govrsc.org |

| Ring Contraction | N/A | Electrophilic Amination (Iodonitrene) | Stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org |

Reactivity and Transformations of the Chlorophenyl Moiety

The 3-chlorophenyl group is another key site for derivatization. The chlorine atom, while generally deactivating the aromatic ring towards electrophilic substitution, serves as a handle for various transition-metal-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The most common transformations involving the aryl chloride are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the substitution of the chlorine atom with a wide range of aryl, vinyl, alkyl, amino, or alkynyl groups. The reactivity in these cross-coupling reactions can be influenced by the choice of catalyst, ligand, and reaction conditions, sometimes allowing for selective reaction at the C-Cl bond even in the presence of other reactive sites like a triflate group. rsc.orgnih.govresearchgate.net The presence of electron-withdrawing groups on the aryl halide generally increases the rate of the oxidative addition step in the catalytic cycle. rsc.org Such modifications are critical for exploring the structure-activity relationships of the phenyl portion of the molecule, which often plays a crucial role in binding to biological targets.

Stereospecific Transformations and Retention of Configuration in Derivatization

A paramount consideration in the derivatization of this compound is the retention of the stereochemistry at the C3 chiral center. The biological activity of chiral molecules is often highly dependent on their absolute configuration, as different enantiomers can interact differently with enantioselective proteins and receptors. nih.gov

Many synthetic strategies are explicitly designed to be stereospecific or stereoselective. For example, C(sp³)–H activation reactions at the C4 position proceed with high diastereoselectivity, preserving the original stereochemistry at C3. acs.orgnih.gov Similarly, when modifying the pyrrolidine nitrogen, reaction conditions are typically chosen to avoid racemization of the adjacent chiral center.

Enantioselective synthesis methods, such as asymmetric 1,3-dipolar cycloadditions, are also employed to construct the pyrrolidine ring with a specific, predetermined stereochemistry from achiral starting materials. rsc.orgmdpi.com The importance of maintaining stereochemical purity is underscored in the development of complex drug candidates, where a single, specific stereoisomer is often responsible for the desired therapeutic effect. iucr.org

Design of Derivatization Pathways for Chemical Scaffold Elaboration

This compound serves as a privileged scaffold—a core molecular framework that can be systematically modified to produce a library of diverse compounds for drug discovery. nih.govnih.govfrontiersin.org The design of derivatization pathways involves a multi-pronged approach, targeting the pyrrolidine nitrogen, the ring's carbon centers, and the chlorophenyl moiety to build molecular complexity.

The ultimate goal of these elaboration strategies is to explore the chemical space around the core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov This is achieved by introducing a variety of functional groups that can form different types of interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with a biological target.

For example, derivatization of the pyrrolidine nitrogen with various substituted side chains has led to the discovery of potent PARP inhibitors for cancer therapy. mdpi.com In another area, the stereoselective synthesis of analogs through C-H activation strategies has been crucial in developing selective antagonists for ionotropic glutamate receptors (iGluRs), which are important in neuroscience research. nih.gov These examples demonstrate how the logical and systematic derivatization of the this compound scaffold is a powerful strategy in modern medicinal chemistry. semanticscholar.org

Application of S 3 3 Chlorophenyl Pyrrolidine As a Chiral Scaffold and Ligand in Asymmetric Synthesis

Role as a Chiral Building Block for Enantioenriched Organic Compounds

The pyrrolidine (B122466) ring is a prevalent structural motif in numerous natural products and pharmaceutical agents. rsc.orgnih.gov The inherent chirality of (S)-3-(3-Chlorophenyl)pyrrolidine makes it a sought-after starting material for the synthesis of more complex, optically active molecules. Its defined stereochemistry provides a foundation for controlling the three-dimensional arrangement of atoms in subsequent synthetic transformations, a critical aspect in the development of compounds with specific biological activities. nih.govnih.gov

The utility of chiral pyrrolidines extends to their use as organocatalysts and as key intermediates in the construction of other valuable chiral molecules. rsc.orgmdpi.com The presence of the 3-chlorophenyl substituent offers a site for further functionalization, allowing for the creation of a diverse library of compounds. The stereogenic center at the C3 position of the pyrrolidine ring plays a crucial role in directing the stereochemical outcome of reactions, thereby enabling the synthesis of single enantiomers of the target molecules. nih.gov This control over stereochemistry is paramount in medicinal chemistry, where different enantiomers of a drug can exhibit vastly different pharmacological profiles. nih.gov

Design and Synthesis of Pyrrolidine-Based Chiral Ligands for Catalysis

The rigid framework of the pyrrolidine ring is an excellent scaffold for the design of chiral ligands used in transition-metal-catalyzed asymmetric reactions. rsc.org By attaching coordinating groups to the pyrrolidine core, chemists can create a chiral environment around a metal center, which in turn can induce high levels of enantioselectivity in a variety of chemical transformations.

Ferrocene-Containing Pyrrolidinyl Ligands for Asymmetric Catalysis

A significant advancement in ligand design involves the incorporation of the this compound scaffold into ferrocene-based structures. nih.govmdpi.com These ferrocenyl-pyrrolidinyl ligands often possess multiple elements of chirality, including planar, central, and sometimes axial chirality, which can lead to exceptional levels of stereocontrol in catalytic reactions. nih.govmdpi.com The synthesis of these ligands often involves the diastereoselective ortho-metalation of a ferrocene (B1249389) unit, followed by the introduction of the chiral pyrrolidine moiety. mdpi.com This modular approach allows for the facile generation of a library of ligands with varying steric and electronic properties, enabling the fine-tuning of the catalyst for a specific reaction. mdpi.comresearchgate.net

A series of chiral pyrrolidine-substituted ferrocene-derived ligands have been designed and synthesized, demonstrating the versatility of this structural motif. nih.govmdpi.com These ligands have proven to be highly proficient in various asymmetric catalytic processes. nih.govmdpi.com

Application in Rhodium-Catalyzed Asymmetric Hydrogenation

Ligands derived from this compound have found significant application in rhodium-catalyzed asymmetric hydrogenation of olefins. nih.govmdpi.com This reaction is a cornerstone of asymmetric catalysis, providing a direct route to enantiomerically enriched alkanes, which are valuable building blocks for pharmaceuticals and fine chemicals.

The rhodium complexes of these ferrocenyl-pyrrolidinyl ligands have demonstrated remarkable efficacy in the hydrogenation of prochiral substrates such as dehydroamino acid esters and α-aryl enamides. nih.govmdpi.com In many cases, these reactions proceed with complete conversion of the starting material and yield products with exceptionally high enantioselectivities. nih.govmdpi.com For instance, the use of a BINOL-substituted phosphine-phosphoramidite ligand incorporating a pyrrolidine unit has led to enantiomeric excesses (ee) of up to >99.9% for dehydroamino acid esters and 97.7% for α-aryl enamides. nih.govmdpi.com

The success of these ligands is attributed to the unique steric and electronic environment created around the rhodium center. The interplay of the different chiral elements of the ligand, combined with the specific substitution pattern on the pyrrolidine ring, dictates the facial selectivity of the hydrogenation reaction.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Esters and α-Aryl Enamides using a Ferrocene-Pyrrolidinyl Ligand

| Substrate | Product Enantioselectivity (% ee) | Conversion (%) |

| Dehydroamino Acid Ester | >99.9 | >99 |

| α-Aryl Enamide | 97.7 | >99 |

Data sourced from studies on a BINOL-substituted phosphine-phosphoramidite ligand. nih.govmdpi.com

Utility in Asymmetric Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions are powerful tools for the construction of five-membered rings, including the pyrrolidine core itself. rsc.orgmdpi.com Chiral ligands based on the this compound scaffold have been successfully employed to control the stereochemical outcome of these reactions. mdpi.comdicp.ac.cn

In particular, these ligands have been utilized in metal-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles. rsc.orgdicp.ac.cn The resulting highly functionalized, enantioenriched pyrrolidines are valuable intermediates in organic synthesis. rsc.org The stereoselectivity of these cycloadditions is highly dependent on the structure of the chiral ligand, with the pyrrolidine unit playing a key role in creating a chiral pocket that directs the approach of the reacting partners. dicp.ac.cn Both copper and silver catalysts have been effectively used in conjunction with these ligands to achieve high diastereo- and enantioselectivities. mdpi.comdicp.ac.cn

Influence of Pyrrolidine Stereochemistry on Molecular Conformation and Chiral Induction

The defined stereochemistry at the C3 position of this compound dictates the spatial orientation of the chlorophenyl group. nih.gov This, in turn, influences the steric environment around the coordinating atoms of the ligand and the metal center. This steric hindrance plays a critical role in differentiating between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other. mdpi.com The ability to create a well-defined and rigid chiral environment is a key factor in achieving high levels of asymmetric induction. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of S 3 3 Chlorophenyl Pyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework and stereochemistry.

The ¹H NMR spectrum of (S)-3-(3-Chlorophenyl)pyrrolidine is expected to show distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidine (B122466) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons typically appear in the downfield region (δ 7.0–7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the pyrrolidine ring will appear more upfield. The proton at the C3 position, being a benzylic methine, is expected to be the most downfield of the aliphatic protons. The signal for the N-H proton of the secondary amine is often a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.15 - 7.30 | Multiplet | - |

| Pyrrolidine NH | Variable (Broad) | Singlet | - |

| Pyrrolidine CH (C3) | 3.40 - 3.60 | Multiplet | - |

| Pyrrolidine CH ₂ (C2, C5) | 3.10 - 3.30 | Multiplet | - |

| Pyrrolidine CH ₂ (C4) | 2.00 - 2.30 | Multiplet | - |

Note: This is a predicted table based on general principles and data from related derivatives.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the six carbons of the aromatic ring and the four carbons of the pyrrolidine ring. The carbon atom attached to the chlorine (C-Cl) will have a characteristic chemical shift, as will the other aromatic carbons. The pyrrolidine carbons will appear in the aliphatic region of the spectrum. Data from related pyrrolidine structures helps in predicting these shifts. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C -Cl | 134.5 |

| Aromatic C (Quaternary) | 145.0 |

| Aromatic C H | 125.0 - 130.0 |

| Pyrrolidine C H (C3) | 40.0 - 42.0 |

| Pyrrolidine C H₂ (C2, C5) | 50.0 - 55.0 |

| Pyrrolidine C H₂ (C4) | 34.0 - 36.0 |

Note: This is a predicted table based on general principles and data from related derivatives.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H3 and the protons on C2 and C4, as well as between the geminal and vicinal protons within the pyrrolidine ring, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. researchgate.netejmanager.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting different fragments of the molecule. For instance, it would show correlations from the H3 proton of the pyrrolidine ring to the aromatic carbons of the phenyl ring, confirming the attachment point. It would also help to definitively assign the quaternary carbons. ipb.ptresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula: C₁₀H₁₂ClN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. rsc.orgrsc.org

The protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 182.07. The presence of a chlorine atom would be evident from a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the [M] peak.

The fragmentation of pyrrolidine-containing compounds is well-studied. bohrium.comresearchgate.netwvu.edu Common fragmentation pathways involve cleavage of the pyrrolidine ring and loss of neutral fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Fragmentation Pathway |

| 181/183 | [M]⁺ | Molecular Ion |

| 182/184 | [M+H]⁺ | Protonated Molecular Ion |

| 146 | [M-Cl]⁺ | Loss of chlorine radical |

| 111 | [C₇H₆Cl]⁺ | Cleavage yielding the chlorophenyl fragment |

| 70 | [C₄H₈N]⁺ | Iminium ion from pyrrolidine ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The spectrum of this compound would exhibit characteristic bands confirming its key structural features. rsc.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 (broad) | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine) |

| 1570 - 1600 | C=C Stretch | Aromatic Ring |

| 1450 - 1490 | C=C Stretch | Aromatic Ring |

| 1000 - 1100 | C-Cl Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. d-nb.infoiucr.org While crystallographic data for this compound itself is not present in the searched literature, analysis of derivatives provides a strong basis for understanding its solid-state characteristics. researchgate.net

For example, the crystal structure of a related derivative, (3RS)-S-[1-(3-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N,N′-dimethylthiouronium bromide, has been determined. researchgate.net Such studies confirm the connectivity and provide detailed metric parameters. For this compound, a crystal structure would confirm the (S)-configuration at the C3 chiral center. The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain, which would be precisely defined by the crystallographic data.

Table 5: Representative Crystallographic Data from a Related Derivative

| Parameter | Value (for a related derivative) |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.9409 (9) |

| b (Å) | 7.7050 (5) |

| c (Å) | 13.9141 (15) |

| β (°) | 100.758 (7) |

| Volume (ų) | 1573.6 (2) |

Data from (3RS)-S-[1-(3-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N,N′-dimethylthiouronium bromide. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric purity (enantiomeric excess, ee). The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). eijppr.com The principle of chiral recognition by a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which lead to different retention times. eijppr.com The interactions involved can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com

For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. nih.govhplc.eu Columns like CHIRALPAK® and CHIRALCEL® series, which feature derivatives like tris(3,5-dimethylphenylcarbamate) or tris(3-chloro-4-methylphenylcarbamate) coated on a silica (B1680970) support, are widely used. hplc.eu The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. acs.org

The enantiomeric excess of a sample is determined by integrating the peak areas of the two enantiomers in the chromatogram. While specific HPLC methods for the parent this compound are not extensively detailed in publicly accessible literature, methods for structurally similar and derived compounds provide a clear indication of suitable analytical conditions. For instance, the enantiomeric ratio of complex pyrrolidine derivatives has been successfully determined using columns such as Chiralpak IA under normal phase conditions. acs.org

Below is an interactive data table illustrating typical chiral HPLC conditions used for the analysis of chiral pyrrolidine derivatives, which would be applicable for developing a method for this compound.

| Parameter | Typical Conditions for Pyrrolidine Derivatives |

|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient (e.g., 25 °C) |

| Expected Outcome | Baseline separation of (S) and (R) enantiomers with distinct retention times (τ). |

This table represents a typical starting point for method development for the enantiomeric purity assessment of this compound based on methods for related compounds. acs.org

Optical Rotation and Other Spectroscopic Methods for Stereochemical Assignment

The assignment of the absolute configuration of a chiral molecule is unequivocally established through a combination of chiroptical and spectroscopic techniques.

Optical Rotation measures the rotation of plane-polarized light by a chiral substance in solution. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light (usually the sodium D-line, 589 nm), temperature, concentration, and solvent. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. For a newly synthesized chiral compound like this compound, experimental measurement of its optical rotation and comparison with literature values for analogous compounds can provide preliminary evidence of its stereochemistry. For example, a derivative, Diethyl (3R,3aS,9bR)-3-(3-Chlorophenyl)-8-nitro-4-oxo-1,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole-2,2(3H)-dicarboxylate, has a reported specific rotation of [α]D20 = -54.9 (c = 0.9, CHCl3). acs.org

| Compound | Specific Rotation [α] | Conditions |

|---|---|---|

| This compound Derivative | -54.9 | 20 °C, c = 0.9 in Chloroform |

Data for a complex derivative containing the this compound core. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , while not inherently a chiral technique, becomes a powerful tool for stereochemical assignment when using chiral derivatizing agents or chiral solvating agents. More advanced multi-dimensional NMR techniques (COSY, NOESY, HMBC) are crucial for establishing the relative stereochemistry of diastereomers and complex molecules. acs.orgrsc.org For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which helps in assigning the relative configuration of stereocenters in the pyrrolidine ring. ipb.pt

Circular Dichroism (CD) Spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light. researchgate.net The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within a molecule. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration of a chiral molecule can be determined with a high degree of confidence. acs.org This method is particularly useful for complex structures where other methods may be ambiguous.

The concerted use of these methods—chiral HPLC for enantiomeric purity, optical rotation for initial chiroptical characterization, and advanced spectroscopic techniques like multi-dimensional NMR and CD spectroscopy for unambiguous stereochemical assignment—provides a comprehensive characterization of this compound and its derivatives.

Emerging Research Directions and Future Perspectives on S 3 3 Chlorophenyl Pyrrolidine Chemistry

Development of Next-Generation Enantioselective Methodologies for Pyrrolidine (B122466) Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. mappingignorance.org Researchers are continuously developing more efficient and selective methods to access these valuable compounds.

One of the most powerful strategies for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This method is highly regio- and stereoselective and allows for the creation of multiple stereocenters in a single step. mappingignorance.org Recent advancements have focused on the development of novel chiral catalysts, including those based on Cu(I) and Ag(I), which can control the exo/endo selectivity of the cycloaddition reaction. mappingignorance.org Computational studies have been instrumental in understanding the reaction mechanisms and the role of electronic effects in determining the stereochemical outcome. mappingignorance.org

Another established approach involves the use of chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org The Enders SAMP/RAMP hydrazone alkylation reaction allows for the asymmetric α-alkylation of ketones and aldehydes, which can then be converted to the corresponding pyrrolidines. wikipedia.org This method relies on the formation of a chiral hydrazone, followed by deprotonation to form an azaenolate that reacts with an electrophile. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary. wikipedia.org

Furthermore, formal [3+2] cycloaddition reactions catalyzed by chiral Lewis acids, such as (R)-BINOL·SnCl4, have emerged as a valuable tool for the synthesis of complex pyrroloindolines from C(3)-substituted indoles and 2-amidoacrylates with high enantioselectivity. nih.govcaltech.edu This methodology provides a convergent route to a variety of pyrrolidine-containing alkaloids. nih.govcaltech.edu

The table below summarizes some of the key next-generation enantioselective methodologies for the synthesis of pyrrolidine derivatives.

| Methodology | Key Features | Catalyst/Auxiliary | Reference(s) |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | High regio- and stereoselectivity; formation of multiple stereocenters. | Cu(I), Ag(I) complexes | mappingignorance.org |

| Enders SAMP/RAMP Hydrazone Alkylation | Asymmetric α-alkylation of carbonyl compounds. | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | wikipedia.org |

| Formal [3+2] Cycloaddition | Convergent synthesis of pyrroloindolines. | (R)-BINOL·SnCl4 | nih.govcaltech.edu |

| Palladium-Catalyzed Asymmetric [3+2] Cycloaddition | Reaction of trimethylenemethane with imines. | Phosphoramidite ligands | nih.gov |

Exploration of Novel Derivatization Pathways for Enhanced Chemical Diversity

To explore the chemical space around the (S)-3-(3-chlorophenyl)pyrrolidine scaffold, researchers are investigating novel derivatization pathways. These strategies aim to introduce a wide range of functional groups and structural motifs, leading to libraries of compounds with diverse biological activities. nih.gov

One approach focuses on the derivatization of the phenyl ring of this compound. nih.gov This can be achieved through various aromatic substitution reactions, allowing for the introduction of different substituents at various positions on the ring. Another strategy involves the modification of the pyrrolidine ring itself, for instance, through N-alkylation or N-acylation, or by introducing substituents at other carbon atoms of the ring. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the derivatization process. nih.gov Microwave heating can significantly reduce reaction times and improve yields, facilitating the rapid generation of compound libraries. researchgate.net

The development of new linkers for solid-phase synthesis has also expanded the possibilities for derivatization. For example, acid-labile handles have been developed for the derivatization of secondary amines on a solid support, enabling the synthesis of complex pyrrolidine-containing molecules. researchgate.net

The following table highlights some of the novel derivatization pathways being explored.

| Derivatization Strategy | Key Features | Enabling Technology/Methodology | Reference(s) |

| Phenyl Ring Modification | Introduction of diverse substituents on the aromatic ring. | Aromatic substitution reactions | nih.gov |

| Pyrrolidine Ring Functionalization | N-alkylation, N-acylation, and substitution at other ring positions. | C-H functionalization | acs.org |

| Microwave-Assisted Synthesis | Accelerated reaction times and improved yields. | Microwave reactors | nih.govresearchgate.net |

| Solid-Phase Synthesis | High-throughput synthesis of compound libraries. | Acid-labile linkers | researchgate.net |

Advanced Computational Modeling for Predictive Chemical Design and Synthesis

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and biological activities. mdpi.com In the context of this compound chemistry, computational methods are being used to guide the design of new derivatives and to understand the mechanisms of their formation.

Density functional theory (DFT) calculations are frequently employed to model reaction pathways and transition states. For example, computational studies have been used to elucidate the mechanism of palladium-catalyzed C(sp3)–H arylation of pyrrolidines, providing insights into the regio- and stereoselectivity of the reaction. acs.org These calculations can help in the design of more efficient and selective catalytic systems. acs.org

Molecular docking and other computational techniques are used to predict the binding of pyrrolidine derivatives to biological targets. mdpi.com This information is crucial for the rational design of new drugs. For instance, modeling studies have shown that spiro-(oxindole-3,3′-pyrrolidine) core structures can mimic the binding of the p53 tumor suppressor protein to its negative regulator MDM2, making them promising candidates for the development of new anticancer agents. mdpi.com

The table below provides an overview of the applications of advanced computational modeling in pyrrolidine chemistry.

| Computational Method | Application | Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | Mechanistic studies of chemical reactions. | Understanding of reaction pathways, transition state geometries, and selectivity. | acs.org |

| Molecular Docking | Prediction of ligand-protein interactions. | Identification of key binding interactions and rational design of new inhibitors. | mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Elucidation of enzyme catalytic mechanisms. | N/A |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and binding stability. | Understanding the flexibility of pyrrolidine scaffolds and the stability of ligand-protein complexes. | N/A |

Integration of Pyrrolidine Scaffolds in the Development of Advanced Materials

The unique properties of the pyrrolidine scaffold are not only exploited in drug discovery but also in the development of advanced materials. nih.gov The ability of the pyrrolidine ring to adopt specific conformations and to be readily functionalized makes it an attractive building block for the construction of polymers, dendrimers, and other functional materials. nih.gov

One area of interest is the use of pyrrolidine-containing polymers as scaffolds for tissue engineering. mdpi.com These polymers can be designed to be biocompatible and biodegradable, providing a temporary support for cell growth and tissue regeneration. mdpi.com The incorporation of pyrrolidine units can influence the mechanical properties and biological performance of the scaffold.

Pyrrolidine derivatives are also being explored as components of organic light-emitting diodes (OLEDs) and other electronic materials. The electron-donating nature of the nitrogen atom in the pyrrolidine ring can be utilized to tune the electronic properties of organic molecules.

The table below lists some of the potential applications of pyrrolidine scaffolds in advanced materials.

| Material Type | Application | Role of Pyrrolidine Scaffold | Reference(s) |

| Biocompatible Polymers | Tissue engineering scaffolds. | Influences mechanical properties and biocompatibility. | mdpi.com |

| Functional Polymers | Membranes for separation processes. | Provides specific binding sites for selective transport. | N/A |

| Organic Electronic Materials | Organic light-emitting diodes (OLEDs). | Tunes electronic properties. | N/A |

| Dendrimers | Drug delivery systems. | Provides a multivalent scaffold for drug conjugation. | N/A |

Expanded Application of Pyrrolidine-Based Ligands in Catalysis beyond Asymmetric Synthesis

Pyrrolidine-based ligands have a long and successful history in asymmetric catalysis, where they are used to control the stereochemical outcome of a wide range of reactions. mdpi.com However, the application of these ligands is now expanding beyond asymmetric synthesis into other areas of catalysis.

For example, pyrrolidine-containing ligands are being used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental transformations in organic synthesis, and the development of new and efficient catalysts is an ongoing area of research. Pyrrolidine-based ligands can improve the activity and stability of the metal catalysts used in these reactions.

Furthermore, pyrrolidine derivatives themselves can act as organocatalysts, promoting chemical reactions without the need for a metal. google.com For instance, chiral pyrrolidines have been shown to catalyze aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions with high enantioselectivity. google.com

The table below showcases the expanded applications of pyrrolidine-based ligands and catalysts.

| Catalytic Application | Type of Pyrrolidine Derivative | Reaction | Reference(s) |

| Homogeneous Catalysis | Pyrrolidine-phosphine ligands | Rhodium-catalyzed hydrogenation | mdpi.com |

| Homogeneous Catalysis | Pyridine-containing pyrrolidine ligands | Silver-catalyzed A3-coupling | acs.org |

| Organocatalysis | Chiral pyrrolidines | Asymmetric aldol and Michael reactions | google.com |

| Dehydrogenation | N-Alkyl-substituted pyrrolidines | B(C6F5)3-catalyzed dehydrogenation to pyrroles | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.